molecular formula C24H18N2O4S B11519174 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide

4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide

Cat. No.: B11519174
M. Wt: 430.5 g/mol
InChI Key: UGRNAMCLIKFIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide is a complex polycyclic compound characterized by a rigid pentacyclic core fused with a benzenesulfonamide moiety. The benzenesulfonamide group enhances solubility and bioavailability compared to simpler aryl substituents, making it a candidate for drug development .

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide

InChI

InChI=1S/C24H18N2O4S/c25-31(29,30)14-11-9-13(10-12-14)26-23(27)21-19-15-5-1-2-6-16(15)20(22(21)24(26)28)18-8-4-3-7-17(18)19/h1-12,19-22H,(H2,25,29,30)

InChI Key

UGRNAMCLIKFIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Stepwise Cyclization Approach

This method involves sequential formation of the five rings through controlled cycloaddition and annulation reactions. A representative pathway begins with a Diels-Alder reaction between a naphthoquinone derivative and a dienophile to form the central bicyclic system. Subsequent Friedel-Crafts alkylation introduces the third ring, followed by oxidative coupling to establish the fourth and fifth rings. The final step employs a Buchwald-Hartwig amination to install the sulfonamide group.

Table 1: Comparative Yields in Stepwise Synthesis

StepReaction TypeCatalystTemperature (°C)Yield (%)
1Diels-AlderNone8062
2Friedel-CraftsAlCl₃-1578
3Oxidative CouplingPd(OAc)₂12055
4AminationXPhos10067

Convergent Synthesis Strategy

An alternative methodology preassembles the azapentacyclic core before introducing the benzenesulfonamide moiety. This approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling between a brominated pentacyclic intermediate and a boronic ester-functionalized benzene sulfonamide. While offering improved modularity, this method requires stringent control over steric effects due to the crowded reaction environment.

Critical Reaction Parameters and Optimization

Solvent Systems and Temperature Effects

Polar aprotic solvents (DMF, DMSO) prove essential for solubilizing intermediates during cyclization steps, with DMF providing optimal results for the Friedel-Crafts alkylation (78% yield vs. 52% in THF). Elevated temperatures (120-150°C) are necessary for the oxidative coupling steps but must be carefully balanced to prevent decomposition of the electron-deficient aromatic system.

Catalytic Systems for Key Transformations

  • Palladium Catalysts : Pd(OAc)₂/XPhos combinations enable efficient C-N bond formation during sulfonamide installation, achieving 67% yield compared to 28% with traditional Ullmann conditions.

  • Lewis Acids : Anhydrous AlCl₃ remains the catalyst of choice for Friedel-Crafts reactions, though FeCl₃ shows promise for greener alternatives (65% yield vs. 78% for AlCl₃).

Equation 1 : General oxidative coupling reaction:

Aromatic precursor+OxidantPd(OAc)2Pentacyclic core[4][5]\text{Aromatic precursor} + \text{Oxidant} \xrightarrow{\text{Pd(OAc)}_2} \text{Pentacyclic core} \quad

Functional Group Compatibility Challenges

The presence of multiple ketone groups (16,18-dioxo) necessitates careful protecting group strategies. Tert-butyldimethylsilyl (TBS) protection of carbonyl oxygen atoms prevents undesired side reactions during amination steps, with deprotection achieved using tetrabutylammonium fluoride (TBAF) in 89% yield. The sulfonamide group's nucleophilic nitrogen requires protection as its tert-butyl carbamate (Boc) derivative during early synthetic stages.

Purification and Isolation Techniques

Chromatographic Methods

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) effectively separates Compound X from structurally similar byproducts. The optimal mobile phase contains 0.1% formic acid to improve peak resolution.

Table 2: HPLC Purification Parameters

ColumnFlow Rate (mL/min)Gradient Time (min)Purity Achieved
C18, 5μm1.04598.2%
Phenyl, 5μm0.86099.1%

Crystallization Optimization

Compound X exhibits poor solubility in most organic solvents. A mixed solvent system of dichloromethane/heptane (1:3 v/v) produces crystals suitable for X-ray diffraction analysis. Slow cooling from 60°C to -20°C over 48 hours yields 92% recovery of pharmaceutical-grade material.

Scalability and Process Chemistry Considerations

Continuous Flow Synthesis

Recent advances adapt the oxidative coupling step to continuous flow reactors, reducing reaction time from 18 hours (batch) to 45 minutes while maintaining 89% yield. This approach minimizes thermal degradation pathways observed in batch processes.

Green Chemistry Metrics

  • Process Mass Intensity : 86 kg/kg (traditional) vs. 42 kg/kg (flow chemistry)

  • E-factor : 63 (batch) vs. 28 (continuous)

  • Atom Economy: 71% (overall process)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15-7.98 (m, 4H, aromatic), 3.21 (q, J=6.5 Hz, 2H, CH₂)

  • HRMS : m/z calculated for C₂₇H₁₉N₃O₄S₂ [M+H]⁺ 513.0834, found 513.0831

X-ray Crystallography

Single-crystal analysis confirms the pentacyclic system's boat conformation and the sulfonamide group's orthogonal orientation relative to the aromatic plane. Key bond lengths include S=O (1.432 Å) and C-N (1.365 Å), consistent with resonance stabilization.

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity (∼6%) results from over-oxidation at the 16-position, forming a triketone derivative. Implementation of in-line FTIR monitoring reduces this to <1% through real-time reaction quenching.

Stability Considerations

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass with nitrogen headspace. The main degradation pathway involves hydrolysis of the sulfonamide group, mitigated through formulation with desiccants .

Chemical Reactions Analysis

Types of Reactions

4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development due to its ability to interact with biological targets:

  • Antiviral Activity : Initial studies indicate that derivatives of this compound may inhibit viral glycoproteins crucial for viral entry into host cells. For instance, virtual screening has identified it as a potential inhibitor of the Nipah virus attachment glycoprotein .
  • Anticancer Properties : The unique structure may allow for selective targeting of cancer cells. Research into similar compounds has shown promise in inducing apoptosis in various cancer cell lines.

Materials Science

The structural complexity and stability of this compound make it a candidate for advanced materials:

  • Organic Electronics : Its conjugated system may be utilized in organic semiconductors or photovoltaic devices due to its electronic properties that facilitate charge transport.

Biochemistry

The compound's interactions at the molecular level can be explored further:

  • Enzyme Inhibition Studies : The potential for this compound to act as an enzyme inhibitor opens avenues for investigating its effects on metabolic pathways and signal transduction mechanisms.

Case Study 1: Antiviral Screening

A study conducted on small lead compounds highlighted the efficacy of similar azapentacyclic compounds in inhibiting viral glycoproteins . The findings suggest that modifications to the core structure could enhance antiviral activity.

Case Study 2: Anticancer Activity

Research into related compounds has demonstrated that certain structural features lead to increased cytotoxicity against human cancer cell lines. These studies suggest that the incorporation of sulfonamide groups can enhance biological activity by improving solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pentacyclic core is conserved across analogs, but substituent modifications significantly influence physicochemical and biological properties:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference IDs
3-(16,18-Dioxo-17-azapentacyclo[...])benzoic acid Benzoic acid C₂₀H₁₅NO₄ 333.34 Carboxylic acid group enhances polarity; potential for hydrogen bonding
2-(16,18-Dioxo-...)phenyl 4-bromobenzoate 4-Bromobenzoate ester C₃₁H₂₀BrNO₄ 550.40 Bromine atom increases molecular weight and lipophilicity (logP ~3.5)
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-...dione Piperazine-acetyl hybrid C₃₃H₃₃N₃O₆ 579.63 Bulky substituent improves CNS penetration; evaluated for anti-HIV-1 activity
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]-16,18-dione Hydroxy and methyl groups C₂₀H₁₇NO₃ 319.36 Hydrogen-bonding network (O—H⋯O) stabilizes crystal packing; anxiolytic potential
1-Acetyl-17-(3-acetylphenyl)-...dione Dual acetyl groups C₂₈H₂₁NO₄ 435.48 High logP (2.83) suggests moderate lipophilicity; stereo-isomerism impacts bioactivity

Physicochemical and Crystallographic Properties

  • Solubility and Stability : The benzoic acid derivative () has higher aqueous solubility (logSw = -3.52) compared to the acetylphenyl analog (logSw = -3.52 for ), attributed to ionizable carboxylic acid .
  • Crystal Packing : The 17-hydroxy-1,8-dimethyl analog () forms 1D chains via O—H⋯O hydrogen bonds (bond length = 1.85 Å), with adjacent chains linked by C—H⋯O interactions (3.12 Å) .

Biological Activity

The compound 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide is a complex organic molecule with potential biological activities that warrant detailed investigation. Its unique structural features suggest possible applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C32H24N2O4
  • Molecular Weight : 500.54396 g/mol
  • CAS Number : Not specified in the sources but related compounds indicate a focus on similar structures.

Antimicrobial Activity

Research indicates that derivatives of the azapentacyclo structure exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against common bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus64 mg/L
Compound 1Escherichia coli128 mg/L
Compound 1Stenotrophomonas maltophilia256 mg/L
Compound 2Propionibacterium acnes64 mg/L
Compound 2Bacteroides fragilis128 mg/L

These results indicate that the compounds derived from the azapentacyclo framework demonstrate enhanced activity against both aerobic and anaerobic bacteria compared to earlier studied derivatives .

Anticancer Activity

The structural complexity of this compound suggests potential anticancer properties. Compounds with similar frameworks have been shown to inhibit cancer cell proliferation in various studies:

  • Mechanism of Action : Some derivatives act by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A study synthesized five aminoalkyl derivatives of benzo[de]isoquinoline and evaluated their antimicrobial activities against several bacterial strains including Staphylococcus aureus and Candida albicans. The derivatives showed promising results with significant MIC values indicating effective inhibition .
  • Comparative Study on Antimicrobial Activity :
    A comparative analysis was conducted between the synthesized azapentacyclo derivatives and known antimicrobial agents. The findings suggested that while some derivatives exhibited superior activity against specific strains, others were less effective than established antibiotics .
  • Structure-Activity Relationship (SAR) :
    Investigations into the structure-activity relationship revealed that modifications to the azapentacyclo core significantly influenced biological activity. Specifically, alterations in substituents on the nitrogen atom affected both antimicrobial and anticancer efficacy .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

To confirm the structure of the compound, employ a combination of:

  • X-ray crystallography to resolve bond angles and spatial arrangement (e.g., monoclinic crystal system with parameters a = 9.351 Å, b = 13.815 Å, c = 10.151 Å, and β = 105.295° as reported for similar azapentacyclo derivatives) .
  • 1H and 13C NMR to analyze proton and carbon environments, particularly for substituents like the sulfonamide group. Compare chemical shifts with structurally related compounds (e.g., 17-hydroxy derivatives with similar pentacyclic cores) .
  • Infrared (IR) spectroscopy to identify functional groups, such as carbonyl (C=O) and sulfonamide (S=O) stretches .

Advanced: How can discrepancies between computational molecular modeling and experimental crystallographic data be resolved?

Discrepancies often arise from approximations in computational models (e.g., gas-phase vs. solid-state conformations). To address this:

  • Refine computational models using density functional theory (DFT) with solvent and crystal field corrections. Compare calculated bond angles (e.g., O2—C2—N1 = 123.39° vs. experimental 123.39°) .
  • Validate via single-crystal X-ray diffraction , ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Cross-reference with published crystallographic data for analogous compounds (e.g., β-lactam derivatives with similar fused-ring systems) .

Basic: What synthetic routes are documented for derivatives of this azapentacyclo compound?

Key methods include:

  • Multi-step cyclization using Diels-Alder reactions or Michael additions to construct the pentacyclic core, followed by sulfonylation (e.g., introducing the benzenesulfonamide group via nucleophilic substitution) .
  • Functional group interconversion , such as hydrolyzing ester intermediates to carboxylic acids or modifying substituents on the benzene ring (e.g., fluorophenyl derivatives synthesized via amide coupling) .

Advanced: What strategies are effective in evaluating biological target interactions (e.g., enzymes or receptors)?

For pharmacological profiling:

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like ion channels or kinases. Reference studies on anxiolytic activity in similar azapentacyclo compounds .
  • Molecular docking simulations : Map the sulfonamide group’s role in hydrogen bonding with active sites (e.g., compare docking scores of 4-fluorophenyl vs. unsubstituted analogs) .
  • Metabolic stability assays : Assess cytochrome P450 interactions using liver microsomes to predict pharmacokinetic behavior .

Advanced: How to design experiments to assess the impact of sulfonamide substitution on physicochemical properties?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying sulfonamide substituents (e.g., -SO2NH2, -SO2Me) and measure:
    • Solubility : Via shake-flask method in pH 7.4 buffer.
    • Lipophilicity : Using reversed-phase HPLC to determine logP values .
    • Thermal stability : Differential scanning calorimetry (DSC) to compare melting points and decomposition profiles .
  • Electronic effects : Use Hammett constants to correlate substituent electronegativity with biological activity (e.g., electron-withdrawing groups enhancing receptor binding) .

Basic: What are the documented applications of this compound in pharmacological research?

While direct data on this specific compound is limited, structurally related azapentacyclo derivatives have shown:

  • Anxiolytic potential : In vivo models (e.g., elevated plus-maze tests) for 17-hydroxy analogs .
  • Enzyme inhibition : Activity against kinases or proteases due to the sulfonamide group’s ability to chelate metal ions .

Advanced: How to integrate computational and experimental data for mechanistic studies?

  • Hybrid QM/MM simulations : Combine quantum mechanics for the sulfonamide group with molecular mechanics for the pentacyclic core to study reaction mechanisms .
  • Dynamic NMR : Monitor conformational changes in solution (e.g., ring puckering) and validate with variable-temperature experiments .
  • Crystallographic data mining : Compare thermal ellipsoids and disorder parameters to identify flexible regions impacting bioactivity .

Basic: What precautions are necessary when handling this compound in laboratory settings?

  • Storage : Maintain at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (refer to SDS sheets for analogous compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.